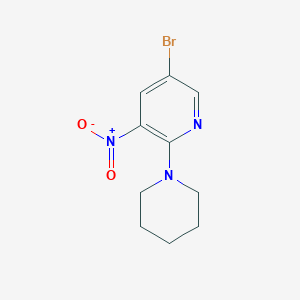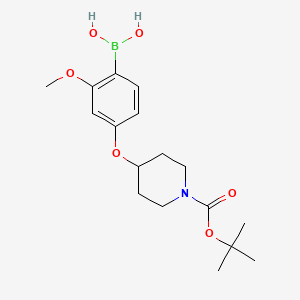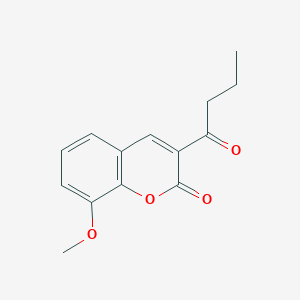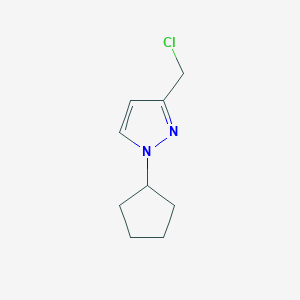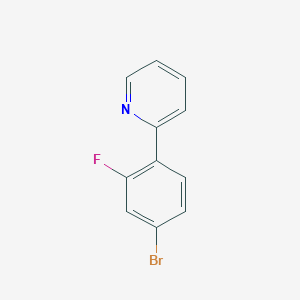
2-(4-Bromo-2-fluorophenyl)pyridine
Overview
Description
“2-(4-Bromo-2-fluorophenyl)pyridine” is a chemical compound with the molecular weight of 252.09 . It is a white solid . It is also known by its IUPAC name "2-bromo-4-(2-fluorophenyl)pyridine" .
Molecular Structure Analysis
The InChI code for “2-(4-Bromo-2-fluorophenyl)pyridine” is 1S/C11H7BrFN/c12-8-4-5-9(10(13)7-8)11-3-1-2-6-14-11/h1-7H . This indicates the presence of 11 carbon atoms, 7 hydrogen atoms, 1 bromine atom, 1 fluorine atom, and 1 nitrogen atom in the molecule .
Physical And Chemical Properties Analysis
“2-(4-Bromo-2-fluorophenyl)pyridine” is a white solid with a molecular weight of 252.09 .
Scientific Research Applications
Comprehensive Analysis of “2-(4-Bromo-2-fluorophenyl)pyridine” Applications
The compound “2-(4-Bromo-2-fluorophenyl)pyridine” is a versatile chemical with a range of applications in scientific research. Below is a detailed analysis of its unique applications across various fields:
Synthesis of Fluorinated Pyridines: Fluorinated pyridines are important in the development of pharmaceuticals and agrochemicals due to their unique physical, chemical, and biological properties. The presence of fluorine atoms in these compounds often leads to reduced basicity and reactivity compared to their chlorinated and brominated analogues. “2-(4-Bromo-2-fluorophenyl)pyridine” can serve as a precursor in the synthesis of various fluoropyridines, which are explored for their potential as imaging agents and in the development of new agricultural products with improved properties .
Radiobiology and Imaging Agents: In radiobiology, fluorine-18 labeled compounds are of special interest for their use in positron emission tomography (PET) imaging. “2-(4-Bromo-2-fluorophenyl)pyridine” can be used to synthesize
18F ^{18}F 18F
-substituted pyridines, which may serve as potential imaging agents for diagnosing and monitoring various biological processes and diseases .Agricultural Chemical Development: The introduction of fluorine atoms into lead structures is a common modification to improve the physical, biological, and environmental properties of agricultural products. “2-(4-Bromo-2-fluorophenyl)pyridine” could be utilized to create fluorine-containing substituents on aryl rings, leading to the commercialization of new compounds as active ingredients in agriculture .
Pharmaceutical Research: Approximately 10% of pharmaceuticals used in medical treatment contain a fluorine atom. The compound could be a valuable synthetic block in the discovery and development of fluorinated medicinal candidates, contributing to the steady increase in the development of fluorinated chemicals .
Organic Synthesis Methodologies: The compound’s structure allows for its use in various organic synthesis methodologies, including the Umemoto and Balts-Schiemann reactions. These methods are crucial for the selective synthesis of fluoropyridines, which remain a challenging problem in organic chemistry .
Environmental Chemistry: In environmental chemistry, the study of fluorinated compounds like “2-(4-Bromo-2-fluorophenyl)pyridine” helps understand the fate and transport of these chemicals in the environment. This is particularly important for assessing the environmental impact of fluorinated pesticides and pharmaceuticals .
Material Science: The electronic properties of fluorinated pyridines make them candidates for use in material science, particularly in the development of new materials for electronics and photonics. The electron-withdrawing nature of the fluorine atom can lead to materials with unique conductive and optical properties .
Catalysis: “2-(4-Bromo-2-fluorophenyl)pyridine” can be used in catalysis, particularly in reactions that require electron-deficient catalysts. Its structure may allow for the development of novel catalytic systems that can facilitate a variety of chemical transformations .
properties
IUPAC Name |
2-(4-bromo-2-fluorophenyl)pyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H7BrFN/c12-8-4-5-9(10(13)7-8)11-3-1-2-6-14-11/h1-7H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IEVHCVMHZVDWDG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=NC(=C1)C2=C(C=C(C=C2)Br)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H7BrFN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
252.08 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![8-Bromo-5-methylimidazo[1,2-a]pyridine hydrochloride](/img/structure/B1522336.png)

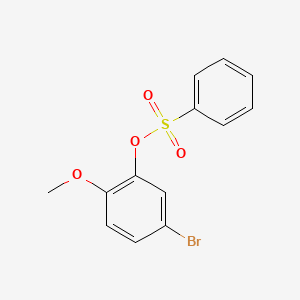
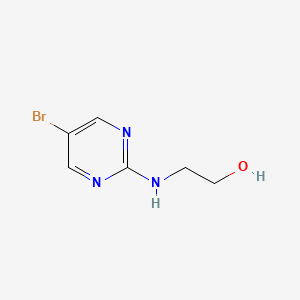
![5-Bromo-1-(tert-butyl)-1H-benzo[d]imidazole](/img/structure/B1522346.png)

